molecular formula C19H16FN5S B2511071 7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine CAS No. 863460-47-3

7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine

Cat. No.: B2511071
CAS No.: 863460-47-3
M. Wt: 365.43
InChI Key: YXFPZHKWWKTHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C19H16FN5S and its molecular weight is 365.43. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystal Environments

  • Molecular Structure in Different Environments : The molecular structure of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been studied in two different crystal environments. These studies highlight the potential biological activity of its coordination compounds and the variation in structural arrangements due to different solvents like DMF and water (Canfora et al., 2010).

Synthetic Utility and Preparation Methods

  • Preparation of Heteroaromatic Compounds : 1,2,3-Triazolo[1,5-a]thieno[3,2-d]pyrimidines were prepared by reacting active methylene nitriles with azido-substituted thiophenes, demonstrating the synthetic utility of heteroaromatic azido compounds including triazolo[4,5-d]pyrimidine derivatives (Westerlund, 1980).

Pharmacological Potential and Applications

  • Phosphodiesterase Inhibitors : A study on 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as cAMP phosphodiesterase inhibitors showed their potential as new cardiovascular agents. This illustrates the pharmacological relevance of triazolo[4,5-d]pyrimidine derivatives in developing cardiovascular treatments (Novinson et al., 1982).

Regioselective Synthesis Techniques

  • Regioselective Synthesis of Derivatives : Efforts have been made to develop one-step procedures for the synthesis of regioselective 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. Such methods are crucial for preparing biologically active compounds based on the triazolo[4,5-d]pyrimidine scaffold (Massari et al., 2017).

Biological Activities and Structural Analysis

  • Overview of Pharmacological Activities : Triazolo[1,5‐a]pyrimidines, including triazolo[4,5-d]pyrimidines, are known for a wide range of pharmacological activities such as anticancer, antimicrobial, and anti-tubercular properties. This overview underscores the significance of this scaffold in medicinal chemistry, highlighting various functional groups and structural relationships (Merugu et al., 2022).

Crystal Structure and Intermolecular Interactions

  • Crystal Structures of Derivatives : Studies on the crystal structures of various triazolo[1,5-a]pyrimidine derivatives reveal the influence of different substituents on supramolecular assemblies and intermolecular interactions, such as hydrogen bonding and π-π stacking (Boechat et al., 2014).

Properties

IUPAC Name

7-[(2,5-dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5S/c1-12-3-4-13(2)14(9-12)10-26-19-17-18(21-11-22-19)25(24-23-17)16-7-5-15(20)6-8-16/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFPZHKWWKTHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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